1-Methyl-4-phenyl-1,4-azaphosphinane
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Overview
Description
1-Methyl-4-phenyl-1,4-azaphosphinane is an organic compound with the molecular formula C11H16NP. It is a member of the azaphosphinane family, characterized by a phosphorus atom incorporated into a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,4-azaphosphinane can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-1,4-azaphosphinane with methylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1,4-azaphosphinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions may require catalysts and are often performed under reflux conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted azaphosphinanes.
Scientific Research Applications
1-Methyl-4-phenyl-1,4-azaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-4-phenyl-1,4-azaphosphinane exerts its effects involves its interaction with specific molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, impacting cellular metabolism and signaling .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Desmethylprodine (MPPP): An opioid analgesic with structural similarities to 1-Methyl-4-phenyl-1,4-azaphosphinane.
Uniqueness: this compound is unique due to its incorporation of a phosphorus atom into the ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Unlike MPTP and MPPP, which are primarily studied for their neurotoxic and analgesic properties, respectively, this compound’s versatility in chemical reactions and potential therapeutic applications make it a compound of significant interest in multiple research domains .
Properties
CAS No. |
52427-44-8 |
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Molecular Formula |
C11H16NP |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1,4-azaphosphinane |
InChI |
InChI=1S/C11H16NP/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
XRAGCZYNIIWTSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCP(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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